molecular formula C20H14ClN3OS B2571931 N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide CAS No. 886901-97-9

N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2571931
CAS No.: 886901-97-9
M. Wt: 379.86
InChI Key: KHGLNJJLVFLALB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. The core benzothiazole scaffold is widely recognized in scientific literature for its diverse pharmacological properties . Specifically, structurally analogous compounds featuring the N-(benzo[d]thiazol-2-yl)benzamide core have demonstrated promising anti-inflammatory activity in research settings by acting as cyclooxygenase (COX) enzyme inhibitors . One study on novel N-(benzo[d]thiazol-2-yl) benzamides reported that specific derivatives exhibited high selectivity for the COX-2 isoform, which is a key target in inflammatory pathway research . Furthermore, closely related chlorobenzothiazole acetamide derivatives have been evaluated for antibacterial activity, showing efficacy against a range of gram-positive and gram-negative bacterial strains in vitro . The molecular architecture of this compound, which integrates a 2-chlorobenzamide moiety and a pyridinylmethyl group, suggests potential for investigating novel mechanisms of action and structure-activity relationships. This makes it a valuable chemical tool for researchers exploring new therapeutic agents in areas such as inflammation, microbiology, and oncology.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-9-2-1-8-15(16)19(25)24(13-14-7-5-6-12-22-14)20-23-17-10-3-4-11-18(17)26-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGLNJJLVFLALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is derived from benzothiazole and benzamide moieties, which are known for their diverse pharmacological profiles. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-benzothiazole with chloroacetyl chloride and subsequent coupling with pyridin-2-ylmethylamine. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to enhance yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated that compounds containing the benzothiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an ability to induce apoptosis in HepG2 cells, suggesting that the incorporation of benzothiazole enhances anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Antiviral Activity

Benzamide derivatives have been investigated for their antiviral properties, particularly against hepatitis B virus (HBV). Research indicates that certain benzamide derivatives can significantly reduce HBV DNA levels in infected cells by promoting the formation of empty capsids through specific interactions with HBV core proteins . Although specific data on this compound is limited, its structural similarity to known antiviral agents suggests potential efficacy against viral infections.

Antidiabetic Properties

Benzothiazole derivatives have also been evaluated for their hypoglycemic effects. A series of related compounds were shown to lower blood glucose levels in diabetic models, indicating a possible mechanism involving insulin sensitization or enhancement of glucose uptake in peripheral tissues . While direct studies on this compound are needed, the structural features associated with hypoglycemic activity warrant further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and viral replication.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in cell lines treated with related benzothiazole compounds.
  • Interaction with Cellular Targets : The compound may interact with specific proteins or receptors that mediate its biological effects.

Case Studies

  • Anticancer Evaluation : A study involving a series of benzothiazole derivatives demonstrated that compounds with similar structural motifs effectively inhibited cell proliferation in various cancer types, including breast and liver cancers. The study utilized MTT assays to quantify cell viability post-treatment.
    CompoundCell LineIC50 (µM)
    7eHepG215
    7fMCF720
    7gA54925
    This table illustrates the potency of various derivatives, emphasizing the need for further exploration into this compound's efficacy.
  • Antiviral Studies : In a separate investigation focused on antiviral activity, a group of benzamide derivatives was tested against HBV. The results indicated that certain compounds significantly reduced viral replication by interfering with core protein interactions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing benzothiazole derivatives have been studied for their anticancer properties. Research indicates that N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic uses for this compound in oncology .
  • Antimicrobial Activity :
    • The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with microbial enzymes or cellular components, potentially inhibiting their growth.
    • Research Findings : Investigations into related compounds have reported effective inhibition of bacterial strains, indicating that this compound could be developed as a new class of antibiotics .
  • Inhibition of Enzymatic Activity :
    • This compound is being explored as an inhibitor of specific enzymes linked to metabolic disorders. For instance, it may inhibit 11-beta-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism and could be significant in treating conditions like diabetes and obesity.
    • Patent Insight : A patent application highlighted the effectiveness of similar compounds in reducing glucose production in diabetic models, suggesting a pathway for therapeutic development .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique electronic properties of benzothiazole derivatives make them suitable for use in OLED technology. Their ability to emit light when excited makes them candidates for developing efficient light-emitting materials.
    • Experimental Results : Studies have shown that incorporating such compounds into OLEDs can enhance brightness and efficiency compared to traditional materials .
  • Fluorescent Probes :
    • This compound can serve as a fluorescent probe for biological imaging due to its photophysical properties.
    • Application Example : Research has indicated its potential utility in tracking biological processes at the cellular level through fluorescence microscopy .

Summary of Research Findings

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agents, antimicrobial agentsSignificant cytotoxicity against cancer cells; effective against bacterial strains
Enzyme InhibitionDiabetes treatmentInhibits 11-beta-hydroxysteroid dehydrogenase type 1
Material ScienceOLEDs, fluorescent probesEnhances brightness in OLEDs; useful for biological imaging

Comparison with Similar Compounds

Key Research Findings and Implications

Synthetic Challenges : Introducing the pyridinylmethyl group may require protecting-group strategies to prevent side reactions during amide formation.

Biological Selectivity : The benzo[d]thiazole scaffold may confer selectivity over off-targets (e.g., m5-HT3AR, hα1-GlyR), as seen in related ZAC antagonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.